卢利康唑,(+)-

描述

Luliconazole is an imidazole antifungal agent used to treat fungal skin infections such as athlete’s foot, jock itch, and ringworm . It works by killing the fungus or yeast or preventing its growth . It is also known by trade names Luzu among others .

Synthesis Analysis

A new approach based on biocatalysis was developed for the production of luliconazole. The lipase Novozym 435® proved to be a robust biocatalyst for the key step, in which an enantiomerically pure β-halohydrin was prepared in a reaction time of only 15 minutes . Another study reported the development of biodegradable, pH responsive, chemically cross-linked and Poly (acrylic acid) grafted sodium carboxymethyl cellulose nanogels .Molecular Structure Analysis

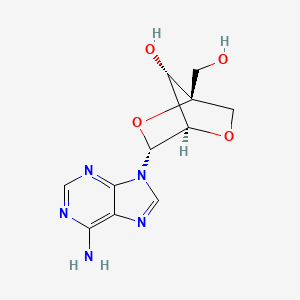

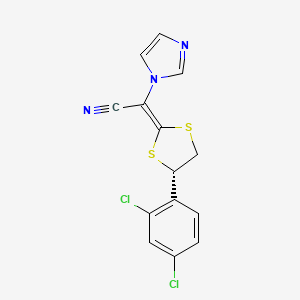

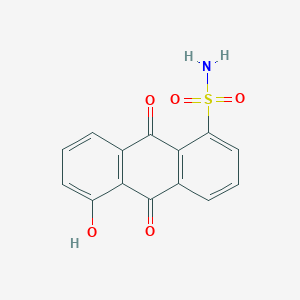

The molecular structure of Luliconazole has been elucidated in several studies . The IUPAC name for Luliconazole is (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile .Chemical Reactions Analysis

Luliconazole is an imidazole antifungal agent that has been shown to have potent activity against a variety of fungi, especially dermatophytes . Most studies report the use of RP-HPLC techniques for luliconazole determination .Physical And Chemical Properties Analysis

Luliconazole has a molecular formula of C14H9Cl2N3S2 and a molecular weight of 354.27 g/mol . It is one of the most potent antifungal agents against filamentous fungi including dermatophytes .科学研究应用

抗真菌活性透皮递送

卢利康唑 (LZ) 是治疗真菌感染的良好局部用药候选药物,但存在局限性,即溶解度差和皮肤渗透性差 {svg_1}. 为了克服这些局限性,一项研究开发了 LZ 的侵袭体 (IVS) 凝胶以提高局部抗真菌活性 {svg_2}. IVS 是通过薄膜水化法制备的,并通过 Box-Bhekhen 设计软件优化 {svg_3}. 所开发的制剂在感染的大鼠中表现出显着抑制真菌感染 (C. albicans) {svg_4}.

溶解度和溶出度增强

一项研究使用不同的共晶形成体技术来增强卢利康唑的溶解度和溶出度 {svg_5}. 该研究利用 PXRD、热力学方法和 FTIR 分析药物与两种共晶形成体薄荷醇 (MNT) 和甘露醇 (MNL) 之间形成的共晶 {svg_6}. 与卢利康唑相比,共晶表现出更低的熔化热 (Δ H),表明所有共晶的熵和溶解度都有可能增加 {svg_7}. 卢利康唑的共晶可能是增强其溶解度的有效方法 {svg_8}.

软卢利康唑侵袭体凝胶的开发

一项研究专注于开发用于有效透皮递送的软卢利康唑侵袭体凝胶 {svg_9}. 该研究的目的是开发 LZ 的侵袭体 (IVS) 凝胶以提高局部抗真菌活性 {svg_10}. IVS 是通过薄膜水化法制备的,并通过 Box-Bhekhen 设计软件优化 {svg_11}.

基于因子设计的卢利康唑 SNEDDS 的优化

一项研究旨在使用因子设计优化基于卢利康唑的自纳米乳化药物递送系统 (SNEDDS) {svg_12}. 该技术可用于提高药物的生物利用度 {svg_13}.

作用机制

Target of Action

Luliconazole primarily targets the enzyme lanosterol demethylase, a crucial component in the synthesis of ergosterol . Ergosterol is a major component of the fungal cell membranes and plays a vital role in maintaining the integrity and fluidity of these membranes .

Mode of Action

Luliconazole is thought to inhibit the enzyme lanosterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane . As a result, the integrity of the fungal cell membrane is compromised, which is likely to cause the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by luliconazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol demethylase, luliconazole disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and a corresponding accumulation of lanosterol , which can cause detrimental effects on the fungal cell membrane and ultimately lead to cell death .

Pharmacokinetics

Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) . Luliconazole is >99% protein bound in plasma .

Result of Action

The primary result of luliconazole’s action is the death of the fungal cells . By disrupting the synthesis of ergosterol, luliconazole compromises the integrity of the fungal cell membrane, which is likely to cause the death of the fungal cells . This results in the effective treatment of fungal infections caused by Trichophyton rubrum and Epidermophyton floccosum .

Action Environment

The effectiveness of luliconazole can be influenced by various environmental factors. For instance, the fungal cell wall, which is mostly made of glucan and chitin, is thought to possess a special characteristic that protects against environmental stressors and host immunity . These elements are essential for shielding cells from osmotic pressure and environmental stress, and they are crosslinked to maintain cell integrity and form . Therefore, the presence of these protective elements in the fungal cell wall can potentially influence the action, efficacy, and stability of luliconazole .

未来方向

生化分析

Biochemical Properties

Luliconazole, (+)- interacts with various enzymes and proteins in biochemical reactions. It is thought to inhibit the enzyme lanosterol demethylase . Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes .

Cellular Effects

Luliconazole, (+)- exerts its effects on various types of cells and cellular processes. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to inhibit the enzyme lanosterol demethylase . Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . This inhibition could lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

After the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) .

Dosage Effects in Animal Models

In animal models, the effects of Luliconazole, (+)- vary with different dosages . The 90% efficacy rate of Luliconazole, (+)- in an 8-week model was significantly lower than that in a 4-week model . Its 99% efficacy rates were 0% in both models .

Metabolic Pathways

It is thought to inhibit the enzyme lanosterol demethylase , which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes .

Transport and Distribution

It is known that Luliconazole, (+)- is administered topically .

Subcellular Localization

It is known that Luliconazole, (+)- is administered topically , suggesting that it may localize to the site of application.

属性

IUPAC Name |

(2E)-2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAOBBFIOAEMLL-MNWMYKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256424-63-2 | |

| Record name | Luliconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256424632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LULICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757AJC6576 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Luliconazole, (+)-?

A1: Luliconazole, (+)- is an imidazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. [, , , , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption of ergosterol biosynthesis leads to increased cell membrane permeability and ultimately fungal cell death. []

Q2: Are there any known downstream effects of Luliconazole, (+)- beyond ergosterol inhibition?

A2: While the primary mechanism of action is well established, some studies suggest Luliconazole, (+)- might exert additional antifungal effects. For instance, research indicates it might accumulate in the fungal cells, potentially interfering with other cellular processes. [] Further investigation is required to fully elucidate these potential secondary mechanisms.

Q3: What is the molecular formula and weight of Luliconazole, (+)-?

A3: The molecular formula of Luliconazole, (+)- is C18H14Cl2N2O, and its molecular weight is 345.22 g/mol. [, ]

Q4: Is there any spectroscopic data available for Luliconazole, (+)-?

A4: Yes, studies utilize UV spectrophotometry to analyze Luliconazole, (+)-. Its maximum absorbance (λmax) is reported at 297 nm in a methanol and water solvent system. [, ] FTIR studies have also been conducted, confirming no significant interactions between Luliconazole, (+)- and excipients used in various formulations. [, ]

Q5: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of Luliconazole, (+)-?

A5: Research highlights the use of various approaches to enhance Luliconazole, (+)- delivery and efficacy. These include:

- Niosomes: Encapsulating Luliconazole, (+)- in niosomes, composed of non-ionic surfactants and cholesterol, demonstrates improved solubility, stability, and sustained release characteristics, ultimately enhancing its antifungal activity. [, , ]

- Nail Lacquers: Formulating Luliconazole, (+)- in nail lacquer, especially with permeation enhancers like Eudragit polymers and N-acetylcysteine, allows for targeted delivery and improved penetration through the nail plate for treating onychomycosis. [, ]

- Topical Hydrogels: Hydrogels containing Luliconazole, (+)-, utilizing polymers like HPMC and Carbopol, provide sustained drug release and enhanced skin permeation for treating fungal infections. []

- Deep Eutectic Mixtures: Combining Luliconazole, (+)- with a hydrogen bond donor like choline bitartrate and a hydrogen bond acceptor like gallic acid in a deep eutectic mixture enhances its solubility and permeability for topical gel formulations. []

Q6: What is the in vitro activity of Luliconazole, (+)- against various fungal species?

A7: Luliconazole, (+)- displays potent in vitro activity against a broad spectrum of fungal species, including dermatophytes like Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, and non-dermatophyte molds like Fusarium, Aspergillus, and Scedosporium species. [, , , , , , , , , ]

Q7: What are the in vivo efficacy findings of Luliconazole, (+)-?

A7: Luliconazole, (+)- demonstrates significant in vivo efficacy in preclinical and clinical studies:

- Animal Models: In guinea pig models of tinea pedis and onychomycosis, Luliconazole, (+)- effectively inhibits fungal growth, prevents infection, and shows superior drug retention compared to other antifungals. [, ]

- Clinical Trials: Clinical trials confirm the efficacy and safety of Luliconazole, (+)- in treating various dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis. [, , , ] It shows comparable or superior efficacy to other commonly used antifungals, with a favorable safety profile. [, , ]

Q8: What are the known resistance mechanisms to Luliconazole, (+)-?

A8: While Luliconazole, (+)- generally exhibits potent antifungal activity, emerging resistance is a concern. Research indicates potential resistance mechanisms:

- Squalene Epoxidase (SQLE) Gene Mutations: Mutations in the SQLE gene, particularly F397L, are associated with reduced susceptibility to Luliconazole, (+)- in some Trichophyton species. [, ]

Q9: What analytical methods are used to characterize and quantify Luliconazole, (+)-?

A9: Various analytical methods are employed to characterize and quantify Luliconazole, (+)-:

- UV Spectrophotometry: This technique is widely used for quantifying Luliconazole, (+)- in bulk and pharmaceutical formulations. [, ] Its λmax in methanol and water is 297 nm. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and specific method for quantifying Luliconazole, (+)- in biological samples, formulations, and dissolution studies. [, , ]

Q10: What is the safety profile of Luliconazole, (+)-?

A11: Luliconazole, (+)- is generally well-tolerated in clinical trials. [, , , ] Adverse events, when reported, are typically mild and transient, mostly localized to the application site. [, , , , , ]

Q11: Are there specific drug delivery strategies employed to enhance Luliconazole, (+)- targeting to specific tissues?

A11: Yes, research explores targeted delivery strategies for Luliconazole, (+)-:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)